molecular formula CuI2 B078799 diiodocopper CAS No. 13767-71-0

diiodocopper

Cat. No. B078799
Key on ui cas rn: 13767-71-0
M. Wt: 317.35 g/mol
InChI Key: GBRBMTNGQBKBQE-UHFFFAOYSA-L
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Patent
US08835625B2

Procedure details

Next, 5′-O-tert-butyldimethylsilyloxy-5-bromomethyl-2′,3′-dideoxyuridine (3) can be coupled with an alkyne, in this case 3-(N-trifluoroacetyl-2-aminoethoxy)prop-1-yne, to form the 5′-O-tert-butyldimethylsilyloxy-(5-(4-(N-trifluoroacetyl-2-aminoethoxy)but-2-yn-1-yl))-2′,3′-dideoxyuridine (4). It will be readily appreciated by one of skill in the art that the coupling of an alkyl halide with an alkyne can be carried out by a number of methods known in the art. Without being limiting in any way, one example of such a method known in the art is the so-called Castro-Stephens coupling, see for example, White, J. D., et. al. J. Am. Chem. Soc., 123(23), 5407-5413 (2001) and Stephens, R. D., et. al. J. Org. Chem., 28, 3313 (1963). For example, as shown in Scheme 1,5′-O-tert-butyldimethylsilyloxy-5-bromomethyl-2′,3′ dideoxyuridine (3) can be contacted with a mixture comprising a copper reagent, for example copper iodide (CuI), an alkyne, for example 3-(N-trifluoroacetyl-2-aminoethoxy)prop-1-yne, and a base, for example 1,8-diazobicyloclo[5.4.0]undec-7-ene (DBU), to form 5′-O-tert-butyldimethylsilyloxy-(5-(4-(N-trifluoroacetyl-2-aminoethoxy)but-2-yn-1-yl))-2′,3′-dideoxyuridine (4), where an acetylide anion is formed in the mixture comprising CuI, 3-(N-trifluoroacetyl-2-aminoethoxy)prop-1-yne, and DBU.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5′-O-tert-butyldimethylsilyloxy-(5-(4-(N-trifluoroacetyl-2-aminoethoxy)but-2-yn-1-yl))-2′,3′-dideoxyuridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1,5′-O-tert-butyldimethylsilyloxy-5-bromomethyl-2′,3′ dideoxyuridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
3-(N-trifluoroacetyl-2-aminoethoxy)prop-1-yne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Name

Identifiers

REACTION_CXSMILES
[Si](OO[CH2:10][C@H:11]1O[C@@H:14]([N:16]2[CH:23]=[C:22](CBr)[C:20](=O)[NH:19][C:17]2=O)[CH2:13][CH2:12]1)(C(C)(C)C)(C)C.[Cu].[Cu:27]([I:29])[I:28].[F:30][C:31]([F:42])([F:41])[C:32]([NH:34][CH2:35][CH2:36][O:37][CH2:38][C:39]#[CH:40])=[O:33].CCCCCCC=CCCC.[Si](OOC[C@H]1O[C@@H](N2C=C(CC#CCOCCNC(=O)C(F)(F)F)C(=O)NC2=O)CC1)(C(C)(C)C)(C)C.[C-]#[C-]>>[Cu:27]([I:29])[I:28].[F:30][C:31]([F:41])([F:42])[C:32]([NH:34][CH2:35][CH2:36][O:37][CH2:38][C:39]#[CH:40])=[O:33].[CH2:12]1[CH2:13][CH2:14][N:16]2[C:17](=[N:19][CH2:20][CH2:22][CH2:23]2)[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC=CCCC
Step Two
Name
5′-O-tert-butyldimethylsilyloxy-(5-(4-(N-trifluoroacetyl-2-aminoethoxy)but-2-yn-1-yl))-2′,3′-dideoxyuridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OOC[C@@H]1CC[C@@H](O1)N1C(=O)NC(=O)C(=C1)CC#CCOCCNC(C(F)(F)F)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[C-]
Step Four
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
1,5′-O-tert-butyldimethylsilyloxy-5-bromomethyl-2′,3′ dideoxyuridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OOC[C@@H]1CC[C@@H](O1)N1C(=O)NC(=O)C(=C1)CBr
Step Seven
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu](I)I
Step Nine
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
3-(N-trifluoroacetyl-2-aminoethoxy)prop-1-yne
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NCCOCC#C)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Cu](I)I
Name
Type
product
Smiles
FC(C(=O)NCCOCC#C)(F)F
Name
Type
product
Smiles
C1CCC2=NCCCN2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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